molecular formula C7H8F3N3 B13069146 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13069146
M. Wt: 191.15 g/mol
InChI Key: IGFSWNFVMJWKHG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. The presence of the trifluoromethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-trifluoromethyl-4,6-dihydroxy-pyrimidine with appropriate reagents. One common method includes the use of phosphorus oxychloride (POCl3) and triethylamine under controlled temperature conditions . The reaction proceeds through the formation of an intermediate, which is then further processed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as crystallization or distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-malarial agent and other therapeutic uses.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It finds applications in the development of new materials with specific properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to interact with dihydroorotate dehydrogenase (DHODH) through strong hydrogen bonds . This interaction inhibits the enzyme’s activity, which is crucial for the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of pyrazole and pyrimidine rings, along with the trifluoromethyl group. This unique structure contributes to its enhanced stability and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)5-4-6-11-2-1-3-13(6)12-5/h4,11H,1-3H2

InChI Key

IGFSWNFVMJWKHG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=NN2C1)C(F)(F)F

Origin of Product

United States

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